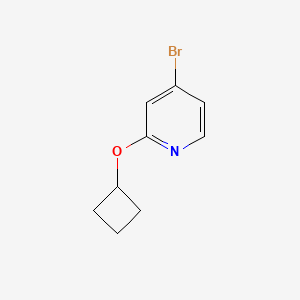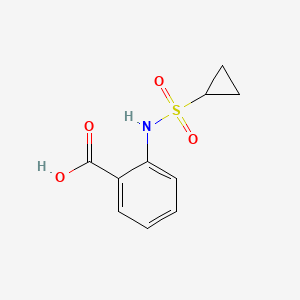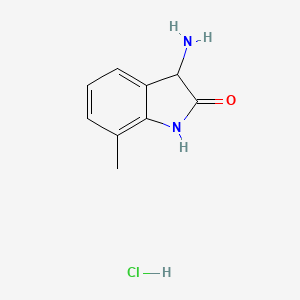
4-Bromo-2-cyclobutoxypyridine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-cyclobutoxypyridine has been optimized using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements have been used to describe the possible reaction pathways .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-cyclobutoxypyridine are not available, similar bromo-substituted compounds have been involved in Suzuki cross-coupling reactions . These reactions are typically catalyzed by palladium and involve the coupling of a bromo-substituted compound with arylboronic acids .
Wissenschaftliche Forschungsanwendungen
Covalent Protein Modification
Small molecules like 2-methyl-4-bromopyridine have been explored for their ability to selectively modify proteins through covalent bonding. This approach aims at developing biological probes and therapeutics targeting specific enzymes like dimethylarginine dimethylaminohydrolase, which plays a role in controlling nitric oxide levels. The use of 4-halopyridine motifs demonstrates a strategy to enhance reactivity towards target proteins through pyridinium formation acting as a "switch" (Johnson et al., 2011).
Antibacterial Surfaces
Poly(4-vinyl-N-alkylpyridinium bromide) has been covalently attached to glass surfaces to create antibacterial coatings. These surfaces have shown effectiveness in killing airborne bacteria on contact, with certain modifications leading to up to 94% reduction in viable Staphylococcus aureus cells. This application is crucial for developing hygienic materials that prevent bacterial growth (Tiller et al., 2001).
Catalysis and Synthesis
Research on dialkylaminopyridines has led to the development of new catalysts for the acylation of hindered alcohols. These catalysts, prepared from 4-cyanopyridine, are attached to insoluble polymer supports, enabling selective and efficient catalytic processes. Such advancements highlight the role of bromopyridine derivatives in facilitating complex organic transformations (Deratani et al., 1987).
Material Science and Coordination Chemistry
Studies on iron(II) and ruthenium(II) complexes with novel pyridine derivatives have explored the synthesis and properties of these complexes, contributing to our understanding of their chemical and electrochemical behaviors. Such research underpins the development of materials and catalysts with potential applications in energy conversion and storage (Fallahpour et al., 1999).
Drug Development and Radiosensitizing Agents
Bromopyridine nucleotide analogues have been investigated as radiosensitizing agents that selectively function under anoxic conditions, aiming at sensitizing tumor cells to ionizing radiation. This research represents a significant step toward improving cancer treatment outcomes by targeting the resistance mechanisms of hypoxic tumor cells (Rudra et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-cyclobutyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEMCNZWYCOAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671714 | |
| Record name | 4-Bromo-2-(cyclobutyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclobutoxypyridine | |
CAS RN |
1142194-51-1 | |
| Record name | 4-Bromo-2-(cyclobutyloxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(cyclobutyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1520105.png)






![[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol](/img/structure/B1520116.png)
![3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520117.png)


![3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520123.png)

